(20S)-3alpha-Amino-5alpha-pregnan-20-ol
Description
Structure
3D Structure
Properties
CAS No. |
474-44-2 |
|---|---|
Molecular Formula |
C21H37NO |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C21H37NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,23H,4-12,22H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
VIQFMADXQMGZER-CGVINKDUSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of 20s 3alpha Amino 5alpha Pregnan 20 Ol
Established Synthetic Routes for (20S)-3alpha-Amino-5alpha-pregnan-20-ol
While this compound is a naturally occurring steroidal alkaloid, laboratory syntheses are essential for producing the compound in larger quantities and for creating structural analogs not found in nature. Synthetic routes typically begin from common steroid precursors and involve key stereoselective transformations to install the requisite 3α-amino and 20S-hydroxyl groups.
The synthesis of pregnane-based steroids generally commences with readily available and economically viable starting materials. Progesterone (B1679170) and related pregnane (B1235032) derivatives serve as common precursors. For the synthesis of this compound, a suitable starting material would be a steroid possessing the basic 21-carbon pregnane skeleton, which can be subsequently modified.
An ideal precursor is 5α-pregnan-3,20-dione , which already contains the necessary carbon framework and the desired stereochemistry of the A/B ring fusion (5α). This compound can be synthesized from progesterone via catalytic hydrogenation, which reduces the Δ4 double bond.
Table 1: Key Precursor Compounds for Synthesis
| Compound Name | Chemical Structure | Rationale for Use |
|---|---|---|
| Progesterone | C₂₁H₃₀O₂ | Abundant natural steroid that can be converted to the 5α-pregnane skeleton. |
| 5α-Pregnan-3,20-dione | C₂₁H₃₂O₂ | Possesses the correct 5α stereochemistry and keto groups at C3 and C20, ready for conversion to amino and hydroxyl groups. |
| Pregnenolone (B344588) | C₂₁H₃₂O₂ | A versatile precursor in steroid synthesis, though requiring more steps to achieve the 5α configuration and modify the 3-hydroxyl group. |
A plausible synthetic pathway from 5α-pregnan-3,20-dione involves a sequence of selective functional group transformations. The primary challenges are the stereoselective introduction of the amino group at the C3 position and the hydroxyl group at the C20 position.
Selective Oximation: The C3 ketone is generally more sterically accessible than the C20 ketone. Treatment of 5α-pregnan-3,20-dione with hydroxylamine (B1172632) hydrochloride can selectively form the 3-oxime intermediate, 20-oxo-5α-pregnan-3-one-3-oxime . Protecting the C20 ketone as a ketal prior to this step can ensure complete selectivity.
Reduction of the Oxime: The stereoselective reduction of the 3-oxime is a critical step. Catalytic hydrogenation (e.g., using H₂ over a platinum catalyst) or reduction with dissolving metals (e.g., sodium in alcohol) typically leads to the formation of the desired 3α-amino group, yielding 3α-amino-5α-pregnan-20-one . researchgate.net The 3β-amino isomer is often formed as a minor product. researchgate.net
Reduction of the 20-Ketone: The final step is the stereoselective reduction of the C20 ketone in 3α-amino-5α-pregnan-20-one to the (20S)-alcohol. This transformation can be achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). The stereochemical outcome of this reduction is highly dependent on reaction conditions. nih.gov
The primary intermediate in this sequence is 3α-amino-5α-pregnan-20-one , a close analog and a biologically active compound in its own right. researchgate.net
Achieving the correct stereochemistry at both the C3 and C20 positions is paramount.
Stereocontrol at C3: The reduction of the 3-oxime intermediate generally favors the equatorial 3α-amino configuration due to the directing effects of the steroid nucleus. The choice of catalyst and solvent can influence the ratio of 3α to 3β isomers.
Stereocontrol at C20: The reduction of the 20-keto group can yield either the (20S) or (20R) alcohol. The stereochemistry is often described as 20α or 20β in older literature, which for this class of compounds typically corresponds to 20R and 20S, respectively, but confirmation depends on the specific side chain structure. Research on the reduction of related corticosteroids has shown that reaction conditions significantly affect the stereochemical ratio. nih.gov For instance, reduction of 17-deoxy steroids with sodium borohydride shows varied stereoselectivity. The presence of additives, such as calcium chloride, and low temperatures can influence the facial selectivity of the hydride attack on the carbonyl group. nih.gov
Table 2: Influence of Substrate on Stereoselectivity of 20-Keto Reduction with NaBH₄
| Substrate | Temperature (°C) | % 20α-form (20R) | % 20β-form (20S) |
|---|---|---|---|
| Corticosterone | 0 to -27 | 41 | 59 |
| 11-Deoxycorticosterone | 0 to -27 | 23 | 77 |
Data adapted from research on related corticosteroids, demonstrating the variability of 20-keto reduction. nih.gov
Design and Synthesis of Novel this compound Derivatives
The development of novel derivatives aims to improve the physicochemical properties and biological activity profiles of the parent compound. Modifications typically target the pregnane skeleton or the functional groups at C3 and C20.
Altering the core steroid structure can lead to significant changes in activity. Key strategies include ring modification and the introduction of substituents at various positions.
Ring Homologation: The expansion of one of the steroid rings can be achieved through methods like the Demyanov rearrangement. For example, the B-ring of a 7-oxo-pregnane derivative can be expanded to create a 7a-homoallopregnanolone analog. researchgate.net This approach involves converting the 7-ketone into a cyanohydrin, followed by reduction to an amino alcohol and subsequent rearrangement. researchgate.net
Introduction of Side Chains: The C16 position is a common target for introducing new functionalities. A key reaction is the Michael addition to a pregn-16-en-20-one precursor. nih.gov This allows for the attachment of various polar side chains through either a carbon or an oxygen linker, which can enhance properties like water solubility. nih.gov
The 3α-amino and 20S-hydroxyl groups are primary sites for derivatization, allowing for the synthesis of amides, sulfonamides, esters, and ethers.
Functionalization of the 3α-Amine Group: The primary amine at the C3 position is a versatile handle for chemical modification. Recent studies on the related compound Funtumine (3α-amino-5α-pregnan-20-one) have demonstrated the synthesis of a wide array of derivatives. nih.gov
Amide Synthesis: The amino group can be readily acylated by reacting it with various acyl chlorides or carboxylic acids (using coupling agents) to form a series of amide derivatives.
Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.
Table 3: Examples of Synthesized Funtumine (3α-amino-5α-pregnan-20-one) Derivatives
| Derivative Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amide | Benzoyl chloride | -NH-C(=O)-Ph |
| Sulfonamide | 4-Methylbenzenesulfonyl chloride | -NH-S(=O)₂-C₆H₄-CH₃ |
Based on synthetic strategies for the closely related 20-oxo analog. nih.gov
Functionalization of the 20S-Hydroxyl Group: The secondary alcohol at C20 can be targeted for various modifications.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding esters.
Etherification: Conversion to an ether can be achieved under standard conditions, such as the Williamson ether synthesis.
Specialized Derivatization: Reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be used to derivatize hydroxyl groups, which is a strategy also employed in the analytical context to enhance detection sensitivity. nih.gov
Creation of Conformationally Constrained this compound Analogs
The development of conformationally constrained analogs of this compound and related neurosteroids represents a strategic approach to investigate the bioactive conformation and to enhance receptor selectivity and potency. By restricting the flexibility of the steroid molecule, researchers can probe the optimal three-dimensional arrangement required for interaction with biological targets, such as the GABA-A receptor. A significant strategy in this endeavor has been the synthesis of cyclosteroids, where an additional ring is introduced to lock the side chain or other parts of the molecule into a specific orientation.
One notable approach involves the creation of 13,24-cyclo-18,21-dinorcholane analogues. These compounds are designed as conformationally constrained versions of parent anesthetic steroids like (3α,5α)-3-hydroxypregnan-20-one, a close structural relative of this compound. acs.orgnih.govacs.org The core idea is to explore alternative locations for the crucial hydrogen-bond-accepting group, typically the C20-carbonyl or, by extension, the C20-hydroxyl group. acs.orgnih.govacs.org
The synthesis of these constrained analogs involves multi-step chemical transformations. For instance, the preparation of a 13,24-cyclo-18,21-dinorchol-22-en-20-one involves protecting the 20-keto group, followed by a reaction with diisobutylaluminium hydride (DIBALH) to yield an aldehyde. Subsequent treatment with aqueous hydrochloric acid removes the protecting group and initiates a Robinson annulation to form the new carbocyclic ring, thus creating the cyclosteroid structure. acs.org This rigidified structure is then used as a scaffold to introduce various functional groups and assess their impact on biological activity. acs.orgnih.govacs.org
Research into these conformationally constrained analogs has yielded significant insights into the structure-activity relationships of neurosteroids. By systematically altering the position of the ketone or enone group within the newly formed ring at positions C-20, C-22, C-23, or C-24, scientists have been able to map the spatial requirements of the neurosteroid binding site on the GABA-A receptor. acs.orgnih.govacs.org
The biological evaluation of these analogs has been conducted through various assays, including radioligand binding experiments using [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS) and electrophysiological measurements on GABA-A receptors expressed in Xenopus laevis oocytes. acs.orgnih.gov These studies have revealed that the precise location of the hydrogen-bond acceptor in the constrained framework is a critical determinant of activity. acs.orgnih.govacs.org
The table below summarizes the relative potencies of a series of 5α-reduced 13,24-cyclo-18,21-dinorcholane ketones, demonstrating the impact of the carbonyl group's position within the constrained ring system on GABA-A receptor modulation.
| Compound Type | Position of Carbonyl Group | Relative Potency Order in Binding Assay |
|---|---|---|
| Ketones | C-24 | 24-one ≥ 23-one > 20-one > 22-one |
| Ketones | C-23 | |
| Ketones | C-20 | |
| Ketones | C-22 | |
| Enones | Δ²²-24-one | Δ²²-24-one > Δ²⁰(²²)-23-one > Δ²²-20-one > Δ²³-22-one |
| Enones | Δ²⁰(²²)-23-one | |
| Enones | Δ²²-20-one | |
| Enones | Δ²³-22-one |
Data derived from structure-activity studies of 13,24-cyclo-18,21-dinorcholane analogues. nih.govacs.org
This systematic approach of creating and evaluating conformationally constrained analogs provides a powerful tool for dissecting the molecular pharmacology of this compound and related neuroactive steroids.
Iii. Molecular and Cellular Mechanisms of Action of 20s 3alpha Amino 5alpha Pregnan 20 Ol
Interaction with GABAA Receptors
Research specifically detailing the interaction of (20S)-3alpha-Amino-5alpha-pregnan-20-ol with γ-aminobutyric acid type A (GABAa) receptors is not available in the public domain. However, studies on the related compound 3α-amino-5α-pregnan-20-one provide some insight into how a 3α-amino group might influence GABAa receptor modulation, challenging the previously held belief that a 3α-hydroxy group was essential for activity. researchgate.net
Allosteric Modulatory Profile of this compound on GABAA Receptors
No studies describing the allosteric modulatory profile of this compound were found.
For the related compound, 3α-amino-5α-pregnan-20-one , research has shown that it acts as a positive allosteric modulator of the GABAa receptor. researchgate.net In primary cultures of cortical neurons, this compound was found to increase the binding of [3H]flunitrazepam, a marker for the benzodiazepine (B76468) binding site on the GABAa receptor. researchgate.net This suggests that, like many neurosteroids, it enhances the receptor's affinity for benzodiazepines, which in turn potentiates the inhibitory effect of GABA. However, the study noted that 3α-amino-5α-pregnan-20-one was less potent in modulating [3H]flunitrazepam binding compared to allopregnanolone (B1667786). researchgate.net
GABAA Receptor Subunit Selectivity of this compound
There is no available research data on the GABAa receptor subunit selectivity of this compound.
Binding Site Characterization of this compound on GABAA Receptors
Specific binding site characterization for this compound on the GABAa receptor has not been documented. Research on the related 3α-amino-5α-pregnan-20-one indicated a discrepancy between its effects in [3H]flunitrazepam and [3H]muscimol binding assays, which could suggest a complex interaction or binding to multiple specific steroid sites within the GABAa receptor complex. researchgate.net
Electrophysiological Studies of this compound on GABAA Receptor Function
No electrophysiological studies investigating the effects of this compound on GABAa receptor function, such as measurements of GABA-evoked currents, could be located.
Potential Interactions with Other Neurotransmitter Systems and Receptors
Exploration of Serotonergic System Modulation by this compound
There is no available scientific literature exploring the modulation of the serotonergic system by this compound.
Investigation of Glutamatergic System Influence by this compound
Currently, there is a notable lack of direct scientific evidence detailing the interaction of this compound with the glutamatergic system. Comprehensive studies investigating its effects on glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors, have not been identified in the existing literature. Therefore, its influence on excitatory synaptic transmission mediated by glutamate remains to be elucidated.
Assessment of Other Neuroreceptor Interactions with this compound
While specific binding affinities and detailed mechanistic actions are not extensively documented, preliminary pharmacological studies suggest that this compound may interact with several neuroreceptor systems. Early research has indicated that this compound exhibits tranquillising, anti-convulsant, analgesic, and local anaesthetic properties, which are typically associated with modulation of neuronal excitability through various receptor pathways.
One study noted a weak antagonistic effect on acetylcholine (B1216132) receptors. drugbank.com Additionally, research on a structurally related compound, 3α-amino-5α-pregnan-20-one, has shown that it can increase the binding of [3H]flunitrazepam at the GABAA receptor, suggesting a potential interaction with this key inhibitory neuroreceptor system. scielo.br However, it is crucial to note that this finding pertains to a different, albeit structurally similar, molecule.
The observed pharmacological effects of funtumidine are summarized in the table below.
| Pharmacological Effect | Implied Neuroreceptor Interaction |
| Tranquillising | Potential modulation of GABAergic or serotonergic systems |
| Anti-convulsant | Potential modulation of GABAergic or glutamatergic systems |
| Analgesic | Potential interaction with opioid or other pain-modulating receptors |
| Local Anaesthetic | Potential blockade of voltage-gated sodium channels |
| Weak Acetylcholine Antagonism | Direct or allosteric interaction with cholinergic receptors |
This table is based on observed pharmacological effects and plausible, though not definitively proven, neuroreceptor interactions.
Intracellular Signaling Pathways Modulated by this compound
Detailed investigations into the downstream intracellular signaling cascades affected by this compound are largely absent from the scientific literature. The subsequent sections reflect this scarcity of specific research findings.
There is currently no available research that has specifically examined the influence of this compound on gene expression. Studies investigating its potential to alter the transcription of specific genes involved in neuronal function, inflammation, or other cellular processes have not been reported.
Direct evidence of this compound modulating the activity of specific protein kinases is not available. While some of its observed anti-inflammatory effects might hypothetically involve pathways regulated by protein kinases, such as protein kinase C, this remains speculative without direct experimental validation. scielo.br
There is a lack of studies investigating the effects of this compound on secondary messenger systems. Research into its potential to alter intracellular concentrations of key signaling molecules such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or intracellular calcium (Ca2+) has not been documented.
No Publicly Available Preclinical Data on the Neurobiological Effects of this compound
Extensive searches of publicly available scientific literature have revealed a significant lack of research data regarding the specific neurobiological and preclinical pharmacological effects of the chemical compound This compound , also known by the synonym funtumidine.
Despite targeted inquiries into its potential behavioral and physiological properties in animal models, no studies were found that would allow for a comprehensive analysis as requested. The specific areas of investigation with no available data for this compound include:
Anxiolytic-like Effects: No research on its effects in rodent models of anxiety was identified.
Antidepressant-like Activities: There is no available literature on its activities in rodent models of depression.
Sedation and Hypnosis: Its effects on sedation and hypnosis in preclinical models have not been documented in the retrieved sources.
Cognitive Functions: The impact of this specific compound on cognitive functions in animal models is not described in the available literature.
Analgesic Properties: There are no accessible studies detailing its analgesic properties in nociception models.
Influence on Seizure Activity: Its influence on seizure activity in preclinical epilepsy models has not been reported in the scientific literature found.
Consequently, it is not possible to generate an article with detailed research findings or data tables for This compound that adheres to the requested scientific rigor and specific structural outline. The necessary preclinical data does not appear to be present in the public domain.
Iv. Neurobiological and Preclinical Pharmacological Effects of 20s 3alpha Amino 5alpha Pregnan 20 Ol
Neurophysiological Studies in Animal Models
Based on the known mechanisms of analogous neurosteroids, administration of (20S)-3alpha-Amino-5alpha-pregnan-20-ol is expected to significantly modulate neuronal activity by enhancing GABA-A receptor function. Electrophysiological studies in animal models using related compounds have consistently demonstrated a potentiation of inhibitory neurotransmission.
In vitro patch-clamp recordings from neurons in various brain regions, including the hippocampus, cortex, and hypothalamus, have shown that neurosteroids like allopregnanolone (B1667786) prolong the decay of inhibitory postsynaptic currents (IPSCs). nih.gov This effect increases the total charge transfer during synaptic inhibition, leading to a more profound and sustained hyperpolarization of the postsynaptic neuron. nih.gov Furthermore, these neurosteroids can directly activate the GABA-A receptor, inducing a stable macroscopic current even in the absence of GABA. physiology.org
Studies monitoring the spontaneous firing rates of neurons in vivo have also revealed the inhibitory influence of these compounds. For instance, systemic administration of allopregnanolone has been shown to inhibit the spontaneous neural activity of neurons in the medial septal/diagonal band of Broca. nih.govnih.gov This reduction in neuronal firing is a direct consequence of the enhanced GABAergic tone throughout the brain.
| Parameter | Brain Region | Observed Effect with Analogous Neurosteroids | Underlying Mechanism |
|---|---|---|---|
| Inhibitory Postsynaptic Current (IPSC) Decay | Hippocampus, Cerebellum, Cortex | Prolonged | Enhanced GABA-A Receptor Function |
| Tonic Inhibitory Current | Dentate Gyrus Granule Cells | Increased | Potentiation of extrasynaptic GABA-A receptors |
| Spontaneous Neuronal Firing Rate | Medial Septum / Diagonal Band | Decreased | Global enhancement of GABAergic inhibition |
| Recurrent Inhibition | Hippocampal CA1 | Increased and Prolonged | Potentiation of GABAergic interneuron output |
Neurosteroids are significant modulators of synaptic plasticity, the cellular mechanism underlying learning and memory. The influence of this compound on these processes would likely be complex, involving both direct modulation of GABAergic circuits and interactions with excitatory systems.
Studies on related compounds have shown that they can influence both long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity. frontiersin.org In some contexts, allopregnanolone has been found to ameliorate deficits in hippocampal LTP in animal models of neurodegenerative conditions. nih.gov This suggests a potential role in maintaining the integrity of neural connections necessary for memory formation. nih.gov
Furthermore, neurosteroids can induce plasticity within the GABAergic system itself. Short-term exposure to allopregnanolone has been reported to increase the expression of specific GABA-A receptor subunits, such as the α4 subunit, in the hippocampus. physiology.orgdrexel.edu This change in receptor composition can alter the kinetic and pharmacological properties of synaptic GABA-A receptors, leading to lasting changes in network excitability. physiology.org Some neurosteroids, like pregnenolone (B344588) sulfate (B86663), have also been shown to act as retrograde messengers that can induce a long-lasting strengthening of excitatory synaptic transmission during early development. nih.gov
| Plasticity Type | Brain Region | Observed Effect | Reference Finding |
|---|---|---|---|
| Long-Term Potentiation (LTP) | Hippocampus (CA1) | Amelioration of impairments in a model of Parkinson's disease | Allopregnanolone treatment abolished abnormalities in LTP induction and maintenance. nih.gov |
| GABAergic Synaptic Plasticity | Hippocampus (CA1) | Altered mIPSC kinetics | Hormone treatment produced a marked acceleration in the decay of GABAergic miniature inhibitory postsynaptic currents (mIPSCs). physiology.org |
| GABA-A Receptor Expression | Hippocampus | Increased α4 subunit expression | Short-term exposure to 3α,5α-THP increases the expression of the α4 subunit of the GABA-A receptor. physiology.orgdrexel.edu |
| Excitatory Synaptic Transmission | Hippocampus (developmental) | Long-lasting strengthening | Pregnenolone sulfate increases the frequency of AMPA-mediated miniature excitatory postsynaptic currents. nih.gov |
Brain oscillations, or brain waves, reflect the synchronized activity of neuronal populations and are critical for various cognitive functions. As potent modulators of GABAergic inhibition, neurosteroids like this compound are expected to exert significant control over network oscillatory activity.
GABAergic interneurons are fundamental pacemakers and synchronizers of brain rhythms. By enhancing their inhibitory output, positive allosteric modulators of GABA-A receptors can powerfully influence network oscillations. nih.gov For example, potentiation of intra-thalamic inhibition, particularly within the thalamic reticular nucleus (nRT), has been shown to dampen thalamocortical oscillations that characterize certain types of seizures. nih.govpnas.org This suggests that these compounds can have profound anti-oscillatory and anti-epileptic effects. pnas.org
Studies on other GABA-A positive allosteric modulators have demonstrated distinct changes in the brain's electroencephalography (EEG) profile. For instance, non-specific modulators like benzodiazepines typically increase beta and gamma power while shifting theta power. biorxiv.org More specific modulators targeting particular GABA-A receptor subunits can have more refined effects, such as a specific decrease in theta peak power. biorxiv.org The precise effect of this compound would depend on its binding affinity for different GABA-A receptor subunit combinations.
V. Structure Activity Relationship Sar Studies of 20s 3alpha Amino 5alpha Pregnan 20 Ol and Its Analogs
Impact of Stereochemistry on Biological Activity of (20S)-3alpha-Amino-5alpha-pregnan-20-ol
Stereochemistry, the spatial arrangement of atoms within a molecule, is a paramount determinant of the biological activity of this compound. The precise orientation of the amino group at the C3 position and the hydroxyl group at the C20 position dictates the molecule's ability to bind to and modulate its receptor targets.
The 3α-amino group in the A-ring of the pregnane (B1235032) skeleton is a crucial feature for the neurodepressive activity of this class of compounds. In the parent neurosteroid, allopregnanolone (B1667786), the 3α-hydroxyl group is considered essential for its positive allosteric modulation of the GABA-A receptor. Research on analogs where this hydroxyl group is replaced by an amino group, such as in 3α-amino-5α-pregnan-20-one, has shown that this substitution is well-tolerated and results in compounds that retain the ability to modulate the GABA-A receptor. researchgate.net This suggests that the 3α-amino group in this compound can likely act as a bioisostere of the 3α-hydroxyl group, potentially forming similar hydrogen bonds with the receptor.
The stereochemistry at the C20 position in the D-ring also plays a significant role in the pharmacological profile of pregnane neurosteroids. While direct comparative studies on the (20S) versus the (20R) configuration of 3alpha-Amino-5alpha-pregnan-20-ol are not extensively documented in publicly available literature, research on related C20-hydroxylated steroids suggests that this stereocenter can influence both potency and metabolic stability. For instance, in studies of vitamin D analogs, the stereochemistry at C20 has been shown to significantly impact vitamin D receptor binding affinity and subsequent biological activity. mdpi.com It is therefore highly probable that the (20S) configuration of the hydroxyl group in this compound is a key determinant of its specific interaction with its target receptors.
The biological activity of this compound is highly dependent on its stereochemical configuration. Epimers and diastereomers of this compound, which differ in the spatial arrangement at one or more chiral centers, often exhibit markedly different pharmacological profiles.
A critical comparison is between the 3α-amino and 3β-amino diastereomers. For the related 3-hydroxy neurosteroids, the 3α-hydroxy epimer, allopregnanolone, is a potent positive allosteric modulator of the GABA-A receptor, while its 3β-hydroxy epimer is largely inactive or acts as a negative modulator. A similar trend is observed with amino-substituted pregnanes. For instance, in a study of 3-amino-5α-pregnan-20-one, the 3α-amino derivative was found to enhance [3H]flunitrazepam binding to the GABA-A receptor, whereas the 3β-amino diastereomer was significantly less active. researchgate.net This strongly suggests that the axial orientation of the 3α-amino group is crucial for a productive interaction with the receptor, a finding that is likely to extend to this compound.
Similarly, epimers at the C20 position, i.e., the (20S) and (20R) forms, are expected to display different activities. While specific data for the amino-pregnanol series is limited, studies on related steroids often show a preference for one configuration. For example, in certain classes of bioactive steroids, the natural 20R configuration shows higher receptor binding affinity compared to its 20-epi (20S) counterpart. mdpi.com Without direct experimental data for this compound, it is hypothesized that its (20R) epimer would exhibit a different, likely reduced, potency at the GABA-A receptor.
| Compound | Stereochemistry | Relative Activity at GABA-A Receptor (Inferred) |
|---|---|---|
| This compound | 3α-amino, 20S-hydroxyl | Active |
| (20S)-3beta-Amino-5alpha-pregnan-20-ol | 3β-amino, 20S-hydroxyl | Significantly less active or inactive |
| (20R)-3alpha-Amino-5alpha-pregnan-20-ol | 3α-amino, 20R-hydroxyl | Potentially less active |
Role of Substituents on the Pregnane Core in this compound Activity
Modifications to the pregnane core of this compound, including substitutions at the C3 and C20 positions and alterations to the A and D rings, can have a profound impact on its pharmacological properties.
The C20-hydroxyl group is another key site for modification. Altering this functional group can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability. For example, converting the hydroxyl group to an ether or an ester would reduce its hydrogen-bonding potential, which could, in turn, affect its interaction with the receptor. Furthermore, replacing the hydroxyl group with other functionalities, such as a ketone (as in 3α-amino-5α-pregnan-20-one), has been shown to yield active compounds, indicating that a hydrogen bond donor at this position is not an absolute requirement for activity. researchgate.net
The D-ring's structure is also important for positioning the C20 side chain. Studies on other classes of steroids, such as vitamin D analogs and cardiotonic steroids, have demonstrated that modifications to the D-ring, including ring expansion, contraction, or the introduction of unsaturation or substituents, can drastically alter biological activity. mdpi.com For instance, the introduction of a double bond at the C16 position in allopregnanolone analogs has been explored to create compounds with increased water solubility and potency. nih.gov It is conceivable that similar modifications to the D-ring of this compound could modulate its pharmacokinetic and pharmacodynamic properties.
| Modification | Position | Potential Impact on Activity |
|---|---|---|
| N-Alkylation | C3 | Likely to decrease activity with increasing bulk |
| Conversion to ketone | C20 | Maintains activity |
| Introduction of unsaturation | D-ring (e.g., C16-ene) | May alter potency and solubility |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For neuroactive steroids like the derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel analogs and in elucidating the key molecular features governing their interaction with receptors such as the GABAA receptor.
While specific 3D-QSAR models for this compound are not extensively documented in publicly available literature, the principles from related neurosteroid classes are frequently applied. These computational methods are pivotal in drug design, offering a rapid and cost-effective means to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. nih.govresearchgate.net
The general methodology for developing a 3D-QSAR model involves several key steps:
Data Set Selection: A series of analogs with a common structural scaffold and a range of biological activities (e.g., binding affinity for the GABAA receptor) is chosen.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure or a pharmacophore model. This alignment is a critical step as it determines the quality of the resulting QSAR model. mdpi.com
Calculation of Molecular Descriptors: Various physicochemical properties, such as steric, electrostatic, and hydrophobic fields, are calculated for each molecule. These descriptors quantify the structural features of the compounds.
Model Development and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the molecular descriptors with the biological activity. The predictive power of the model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. nih.govmdpi.com
For derivatives of this compound, key structural modifications would likely focus on the C3-amino group, the C20-hydroxyl group, and substitutions on the steroid backbone. A hypothetical QSAR study might explore how variations in the size, electronegativity, and hydrogen-bonding capacity of substituents at these positions influence the modulatory activity at the GABAA receptor.
Table 1: Hypothetical Parameters for a 3D-QSAR Model of this compound Analogs
| Parameter | Description | Typical Value/Method |
| Training Set Size | Number of molecules used to build the model. | 20-30 compounds |
| Test Set Size | Number of molecules used to validate the model's predictive power. | 5-10 compounds |
| Alignment Method | Technique used to superimpose the molecules. | Common scaffold or pharmacophore-based |
| Molecular Fields | Descriptors used to quantify molecular properties. | Steric (CoMFA), Electrostatic (CoMFA), Hydrophobic (CoMSIA), H-bond donor/acceptor (CoMSIA) |
| Statistical Method | Algorithm used to generate the QSAR equation. | Partial Least Squares (PLS) |
| Cross-validation q² | A measure of the internal predictive ability of the model. | > 0.5 |
| Correlation Coefficient r² | A measure of the goodness of fit of the model. | > 0.6 |
| Predictive r² (r²_pred) | A measure of the predictive power on an external test set. | > 0.5 |
The insights gained from such models, often visualized as 3D contour maps, can guide the design of new analogs with enhanced activity. For instance, a contour map might indicate that a bulky, electron-withdrawing group at a specific position on the steroid nucleus is favorable for activity, while a hydrogen bond donor is disfavored at another position.
A pharmacophore model represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. For neuroactive steroids that modulate the GABAA receptor, pharmacophore models are crucial for understanding the key interaction points within the receptor's binding site. researchgate.net
A simplified pharmacophore model for neuroactive steroids interacting with the GABAA receptor typically includes:
A Hydrogen Bond Donor: This is often represented by the 3α-hydroxyl group in classic neurosteroids like allopregnanolone. In the case of this compound, the 3α-amino group can also serve as a hydrogen bond donor.
A Hydrogen Bond Acceptor or Donor: The oxygen or hydrogen of the 20-hydroxyl group can participate in hydrogen bonding.
A Hydrophobic Scaffold: The steroid backbone itself occupies a hydrophobic region within the binding pocket, providing the necessary structural framework to position the key interacting groups correctly. researchgate.net
The development of a pharmacophore model for this compound and its analogs would involve identifying a set of active molecules and computationally determining the common spatial arrangement of these critical features. This model can then be used as a 3D query to search for novel compounds with the desired activity profile in large chemical databases.
Table 2: Key Features of a Pharmacophore Model for Neuroactive Steroids at the GABAA Receptor
| Feature | Description | Corresponding Group in this compound |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | The nitrogen atom of the 3α-amino group. |
| Hydrogen Bond Acceptor/Donor (HBA/HBD) | An atom or group that can accept or donate a hydrogen atom in a hydrogen bond. | The oxygen/hydrogen of the 20-hydroxyl group. |
| Hydrophobic Region (HY) | A region of the molecule with low polarity that interacts favorably with nonpolar environments. | The steroidal A, B, C, and D rings. |
Molecular docking studies, which simulate the binding of a ligand to the 3D structure of its target receptor, can further refine the pharmacophore model by providing insights into the specific amino acid residues involved in the interaction. For neuroactive steroids, several binding sites on the GABAA receptor have been identified, including both intersubunit and intrasubunit locations within the transmembrane domain. nih.gov The precise orientation of this compound within these sites would determine its modulatory effect.
Vi. Analytical Methodologies for Research on 20s 3alpha Amino 5alpha Pregnan 20 Ol
Spectroscopic Techniques for Characterization of (20S)-3alpha-Amino-5alpha-pregnan-20-ol
Spectroscopy is fundamental to the molecular characterization of this compound, providing detailed insights into its atomic composition, bonding, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
The ¹H NMR spectrum is expected to show characteristic signals for the steroid nucleus. The two angular methyl groups (C18 and C19) would appear as sharp singlets in the upfield region. The protons on the steroid backbone would produce a complex series of overlapping multiplets. Key diagnostic signals include the resonances for the protons at C3 and C20, which are attached to carbons bearing the amino and hydroxyl groups, respectively.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The 21 distinct carbon atoms of the pregnane (B1235032) skeleton would give rise to 21 unique signals. The chemical shifts of C3 and C20 would be significantly influenced by the attached nitrogen and oxygen atoms, respectively, appearing further downfield compared to unsubstituted carbon atoms of the steroid core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in this compound Predicted values are based on general chemical shift ranges for similar 5α-pregnane steroid structures.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| C3-H | ~2.7 - 3.2 | ~50 - 55 | Proton attached to carbon bearing the amino group. |
| C20-H | ~3.5 - 4.0 | ~70 - 75 | Proton attached to carbon bearing the hydroxyl group. |
| C18-H₃ | ~0.7 - 0.9 | ~12 - 16 | Angular methyl group protons. |
| C19-H₃ | ~0.8 - 1.0 | ~15 - 20 | Angular methyl group protons. |
| C21-H₃ | ~1.1 - 1.3 | ~22 - 27 | Methyl group protons adjacent to the C20-OH. |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound. With a molecular formula of C₂₁H₃₇NO, the compound has a monoisotopic mass of approximately 319.288 Da. alfa-chemistry.com
In Electron Ionization Mass Spectrometry (EI-MS), the molecule would produce a molecular ion peak (M⁺) at m/z 319. The fragmentation pattern provides structural information. Key fragmentation pathways for aminosteroids include the loss of methyl groups, cleavage of bonds adjacent to the amino group, and loss of water from the alcohol functional group. nih.gov
Table 2: Predicted Key Mass Fragments for this compound in EI-MS
| Fragment Ion | Predicted m/z | Description of Neutral Loss |
| [M]⁺ | 319 | Molecular Ion |
| [M-CH₃]⁺ | 304 | Loss of a methyl group (C18 or C19) |
| [M-H₂O]⁺ | 301 | Loss of water from the C20-hydroxyl group |
| [M-C₂H₅O]⁺ | 274 | Cleavage of the C17-C20 bond with loss of the hydroxyethyl (B10761427) side chain |
| [C₂H₅NO]⁺ | 59 | Fragment containing the C3-amino group from cleavage of the A-ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for its amine and alcohol groups. nist.gov
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group at C20.
N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine at C3.
C-H stretch: Multiple sharp bands between 2850-3000 cm⁻¹ due to the aliphatic C-H bonds of the steroid nucleus.
N-H bend: A band around 1590-1650 cm⁻¹.
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy has limited application for this compound. This compound lacks a significant chromophore, such as conjugated double bonds or aromatic systems. Therefore, it does not exhibit strong absorbance in the 200-800 nm range, making UV-Vis detection challenging for quantification unless derivatization is employed to introduce a UV-active group.
Chromatographic Methods for Purification and Analysis of this compound
Chromatographic techniques are indispensable for isolating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of non-volatile or thermally sensitive compounds like steroidal alkaloids. researchgate.netijcmas.com A reversed-phase HPLC (RP-HPLC) setup is typically employed for such analyses.
The basic nature of the amino group requires careful mobile phase selection to ensure good peak shape and retention. nih.gov Acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to protonate the amine, which minimizes peak tailing caused by interactions with residual silanol (B1196071) groups on the stationary phase. Due to the lack of a strong UV chromophore, detection can be achieved using universal detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or by coupling the HPLC system to a mass spectrometer (LC-MS). researchgate.net
Table 3: Typical RP-HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Stationary Phase (Column) | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD, CAD, or Mass Spectrometry (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique widely used for metabolite profiling of steroids. mdpi.comrestek.com However, due to the presence of polar amino (-NH₂) and hydroxyl (-OH) groups, this compound has low volatility and is not suitable for direct GC analysis.
Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization. youtube.comlibretexts.org This process replaces the active hydrogen atoms on the amine and hydroxyl groups with non-polar, thermally stable moieties, thereby increasing the compound's volatility. Silylation is the most common derivatization method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. nih.govmdpi.com
Once derivatized, the compound can be separated on a low-polarity capillary column and detected by the mass spectrometer. The resulting mass spectrum will correspond to the derivatized molecule, exhibiting a different molecular ion and fragmentation pattern that can be used for positive identification and quantification. researchgate.net
Table 4: General Workflow for GC-MS Analysis of this compound
| Step | Procedure | Purpose |
| 1. Sample Extraction | Liquid-liquid or solid-phase extraction | Isolate steroids from the biological matrix. |
| 2. Derivatization | Reaction with a silylating agent (e.g., MSTFA) at elevated temperature. | Increase volatility and thermal stability. |
| 3. GC Separation | Injection into a GC with a non-polar capillary column (e.g., HP-5ms). | Separate the derivatized analyte from other components. |
| 4. MS Detection | Electron Ionization (EI) followed by mass analysis. | Identify the compound based on its unique mass spectrum and retention time. |
Radioligand Binding Assays in Receptor Interaction Studies of this compound
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (such as a neurosteroid) and a receptor. This technique is crucial for determining the affinity of this compound for its binding sites and for understanding how it modulates receptor function. The primary target for many neurosteroids is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. nih.govyoutube.com
The assay involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand (the radioligand). The binding of the radioligand to the receptor is then measured by detecting the amount of radioactivity. To study the effect of an unlabeled compound like this compound, competition or allosteric modulation experiments are performed.
In the context of GABA-A receptors, studies often utilize radioligands such as [³H]flunitrazepam, which binds to the benzodiazepine (B76468) site, or [³H]muscimol, which binds to the GABA agonist site. nih.govresearchgate.net Research on analogous compounds has shown that neurosteroids can allosterically modulate the binding of these ligands. For instance, the related compound 3α-amino-5α-pregnan-20-one was found to increase the binding of [³H]flunitrazepam at the GABA-A receptor in primary cultures of cortical neurons. researchgate.net Similarly, another neurosteroid, 3α-hydroxy-5α-pregnan-20-one (allopregnanolone), enhances the number of accessible binding sites for [³H]muscimol on membrane fractions from rat cerebella. nih.gov These assays provide quantitative data on how compounds like this compound can alter the affinity and binding capacity of the GABA-A receptor for its primary ligand and other modulators.
| Neurosteroid Analog | Radioligand | Tissue/Cell Preparation | Observed Effect | Reference |
|---|---|---|---|---|
| 3α-amino-5α-pregnan-20-one | [³H]flunitrazepam | Primary cortical neurons | Increased binding at the GABA-A receptor | researchgate.net |
| 3α-hydroxy-5α-pregnan-20-one (HPO) | ³H-muscimol | Rat cerebellar membrane fractions | Enhanced the number of accessible binding sites and reduced affinity | nih.gov |
In Vitro and Ex Vivo Brain Slice Electrophysiology for Functional Assessment of this compound
While binding assays confirm molecular interaction, electrophysiological techniques are essential for assessing the functional consequences of this interaction on neuronal activity. In vitro and ex vivo brain slice preparations allow for the study of intact neural circuits in a controlled laboratory setting. nih.govnih.gov These techniques are used to measure changes in synaptic transmission and neuronal excitability induced by neuroactive compounds.
For a compound like this compound, which is expected to modulate GABA-A receptors, patch-clamp electrophysiology is commonly employed to record inhibitory postsynaptic currents (IPSCs). unc.edu Studies on the structurally similar neurosteroid allopregnanolone (B1667786) in coronal brain slices containing regions like the nucleus accumbens or hippocampus have demonstrated a significant prolongation of the decay time of miniature IPSCs (mIPSCs). nih.govnih.gov This indicates that the neurosteroid enhances the effect of GABA released at the synapse, leading to prolonged inhibition.
| Neurosteroid Analog | Brain Region | Preparation | Electrophysiological Parameter | Observed Effect | Reference |
|---|---|---|---|---|---|
| 5α-pregnan-3α-ol-20-one (Allopregnanolone) | Hippocampus (CA1) | Rat brain slice | Recurrent inhibition | Significantly increased and prolonged recurrent inhibition | nih.gov |
| Allopregnanolone | Nucleus Accumbens | Mouse brain slice | mIPSC decay time | Greatly prolonged the decay time | nih.gov |
| Allopregnanolone | Central Amygdala (Ce) | Rat brain slice | Evoked IPSCs (eIPSCs) | Reduction of GABAergic transmission | unc.edu |
Immunochemistry and Molecular Biology Techniques in this compound Research
To gain a deeper understanding of the cellular mechanisms affected by this compound, researchers employ immunochemistry and molecular biology techniques. These methods allow for the investigation of changes in receptor protein expression, localization, and the underlying gene expression.
Immunohistochemistry, for instance, can be used in brain tissue to visualize the distribution and density of specific GABA-A receptor subunits. This can reveal whether chronic exposure to a neurosteroid alters the cellular or subcellular localization of these receptors, potentially impacting synaptic plasticity. Studies have explored how neuronal activity can drive the movement of GABA-A receptors into and out of the synapse, a process known as receptor trafficking, which can be visualized with advanced imaging techniques. youtube.com
Molecular biology techniques are used to quantify the expression of genes encoding receptor subunits. Quantitative reverse transcriptase-polymerase chain reaction (RT-PCR) can measure levels of messenger RNA (mRNA) for specific subunits. Research on 3α-hydroxy-5α-pregnan-20-one has shown that exposure of neuronal cells to the neurosteroid can lead to a concentration-dependent decrease in the mRNA expression of the GABA-A receptor α4 subunit. nih.gov This finding suggests that neurosteroids can directly regulate the genetic expression of their receptor targets, leading to longer-term changes in neuronal function. nih.gov These techniques are vital for understanding the neuroplastic effects of compounds like this compound.
Vii. Future Research Directions and Emerging Paradigms for 20s 3alpha Amino 5alpha Pregnan 20 Ol
Development of Advanced Delivery Systems for (20S)-3alpha-Amino-5alpha-pregnan-20-ol in Research
A significant hurdle in the preclinical study of neurosteroids is their poor bioavailability and the challenge of delivering them effectively to the brain. nih.govunimi.it The development of advanced delivery systems is paramount for conducting precise and reproducible research.
To overcome the blood-brain barrier (BBB) and achieve targeted administration in preclinical models, novel delivery strategies are being explored.
Intranasal Delivery : This non-invasive route offers a potential pathway for direct nose-to-brain delivery, bypassing the BBB and reducing systemic exposure. unimi.itadvfn.com Research on an intranasal formulation of a neurosteroid for concussion aims to optimize brain delivery. advfn.com This approach could be highly valuable for preclinical studies of this compound, allowing for rapid brain uptake for acute effect studies.
Nanoparticle Formulations : Encapsulating neurosteroids in nanoparticles is a promising strategy to improve their solubility and delivery characteristics. justia.com Injectable nanoparticle formulations of compounds like ganaxolone (B1674614) and allopregnanolone (B1667786) have been developed for intravenous, intramuscular, and other routes of administration. justia.com These systems can be engineered to enhance brain penetration and control the release of the compound, making them a sophisticated tool for preclinical research.
Convection-Enhanced Delivery (CED) : For highly localized administration in animal models, techniques like CED, often guided by intraoperative MRI (iMRI), allow for the direct and precise infusion of compounds into specific brain structures. prisysbiotech.com This method ensures accurate targeting and distribution within the brain tissue, which is invaluable for mechanistic studies investigating the effect of this compound on specific neural circuits. prisysbiotech.com
For preclinical studies of chronic conditions, maintaining consistent compound levels over time is crucial. Sustained-release formulations are designed to release an active ingredient gradually to achieve a prolonged therapeutic effect and improve compliance. upm-inc.com
Rationale for Sustained Release : By maintaining stable plasma concentrations, sustained-release systems can minimize fluctuations that may lead to side effects and ensure continuous target engagement. upm-inc.comijrti.org This is particularly useful for compounds with short half-lives. rjptonline.org
Formulation Technologies : Technologies applicable to research formulations of this compound include matrix-based systems and encapsulation. ijrti.org In matrix tablets, the compound is dispersed within a polymer matrix (either hydrophilic or hydrophobic) that controls its release. ijrti.org Biodegradable and biocompatible polymers can be used for micro-encapsulation to create injectable depots that release the compound over an extended period. upm-inc.com Developing such formulations would be a significant enabler for long-term efficacy studies in animal models.
Integration of Computational Biology and Artificial Intelligence in this compound Research
Computational Modeling of Molecular Interactions : Understanding how neurosteroids interact with their targets is key to designing more specific and effective analogs. Computational docking studies have been used to model the binding of neurosteroids like allopregnanolone to distinct sites on the GABA-A receptor. nih.govplos.org These models help identify the critical amino acid residues involved in binding and predict how structural modifications to the neurosteroid might alter its activity. plos.orgfigshare.com Such in silico approaches can be used to predict the binding affinity and orientation of this compound at the GABA-A receptor, guiding further experimental work.
AI in Neurosteroid Analog Design : Generative AI algorithms can design novel molecules with desired properties. youtube.com By learning from existing data on neurosteroid structures and their activities, AI can propose new analogs of this compound that may have improved efficacy, specificity, or pharmacokinetic properties. This accelerates the design-build-test cycle of drug discovery. youtube.com
Machine Learning for Preclinical Data Analysis : AI and machine learning can analyze complex datasets from preclinical studies to identify patterns and predict outcomes. pharmaceutical-technology.com For instance, machine learning models could be trained to predict the neurogenic or neuroprotective efficacy of a series of neurosteroid analogs based on their structural features and in vitro data. This could help prioritize which compounds, including this compound, should advance to more complex and costly in vivo testing.
| Computational Approach | Application in Neurosteroid Research | Potential Impact for this compound | Reference |
|---|---|---|---|
| Molecular Docking | Modeling the interaction of neurosteroids with GABA-A receptor binding sites. | Predicting binding affinity and orientation; guiding the design of functional studies and new analogs. | nih.govplos.org |
| Pharmacophore Modeling | Identifying essential structural features for GABA-A receptor modulation in the absence of a resolved crystal structure. | Guiding virtual screening and lead optimization for novel modulators. | nih.gov |
| Generative AI | Designing novel small molecules with specific properties from the ground up. | Accelerating the discovery of novel analogs with potentially improved therapeutic profiles. | youtube.com |
| Machine Learning | Analyzing complex preclinical data to predict efficacy or identify responsive subgroups. | Prioritizing candidates for in vivo testing; generating hypotheses for personalized treatment strategies. | researchgate.netpharmaceutical-technology.com |
In Silico Screening for Novel this compound Analogs
The discovery of novel analogs of this compound with potentially improved pharmacokinetic and pharmacodynamic properties is a key area for future research. In silico screening methodologies offer a rapid and cost-effective approach to identify promising candidates from vast virtual libraries. nih.gov Computational strategies are instrumental in designing analogs with desired characteristics. nih.govnih.govresearchgate.net
Future research will likely employ a variety of computational techniques to design and screen for novel analogs. These approaches may include:
Pharmacophore Modeling: Based on the known structure-activity relationships of related neurosteroids that modulate the GABA-A receptor, a 3D pharmacophore model can be developed. This model will define the essential chemical features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and positive ionizable groups. This model can then be used to screen large compound databases for molecules that match the pharmacophoric features.
Virtual Screening and Molecular Docking: Large chemical libraries can be virtually screened against the binding sites of relevant receptors, primarily the GABA-A receptor. nih.gov Molecular docking simulations will predict the binding affinity and orientation of potential analogs within the receptor's binding pocket, allowing for the prioritization of candidates for synthesis and biological evaluation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a dataset of aminopregnanolone analogs and their corresponding biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. These models can guide the design of analogs with enhanced potency and selectivity.
The table below outlines potential in silico screening strategies for the discovery of novel this compound analogs.
| Screening Strategy | Description | Potential Outcome |
| Pharmacophore-Based Screening | Utilizes a 3D model of essential chemical features for receptor binding to search virtual compound libraries. | Identification of diverse chemical scaffolds with the potential to mimic the activity of this compound. |
| Structure-Based Virtual Screening | Docks virtual compounds into the three-dimensional structure of the target receptor to predict binding affinity. | Prioritization of compounds with high predicted binding affinity for synthesis and experimental testing. |
| QSAR Model Development | Creates a statistical model correlating the chemical structure of analogs with their biological activity. | Prediction of the biological activity of novel, unsynthesized analogs to guide lead optimization. |
Predictive Modeling of this compound Receptor Interactions
A detailed understanding of the molecular interactions between this compound and its target receptors is crucial for rational drug design. Predictive modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions at an atomic level. researchgate.netmdpi.com
Future research in this area will likely focus on:
Homology Modeling: In the absence of a crystal structure of the GABA-A receptor in complex with an aminopregnanolone analog, homology modeling can be used to build a reliable 3D model of the receptor based on the known structures of related proteins.
Molecular Docking: Docking studies can predict the preferred binding pose of this compound within the neurosteroid binding site of the GABA-A receptor. researchgate.net These studies can identify key amino acid residues involved in binding and provide insights into the structural basis of its modulatory activity. nih.gov
Molecular Dynamics Simulations: MD simulations can provide a dynamic view of the receptor-ligand complex, revealing how the binding of this compound influences the conformational changes of the receptor and its ion channel gating. researchgate.net These simulations can also be used to calculate the binding free energy, providing a more accurate estimate of binding affinity.
The following table summarizes the key predictive modeling techniques and their potential applications in studying this compound receptor interactions.
| Modeling Technique | Application | Insights Gained |
| Homology Modeling | Construction of a 3D model of the target receptor. | Provides a structural framework for subsequent docking and simulation studies. |
| Molecular Docking | Prediction of the binding pose and affinity of the compound to its receptor. | Identification of key binding interactions and guidance for structure-based drug design. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the receptor-ligand complex over time. | Understanding of the allosteric mechanisms of receptor modulation and calculation of binding free energies. |
Unraveling Complex Polypharmacology of this compound
The concept of "one drug, one target" is increasingly being replaced by the understanding that many drugs exert their therapeutic effects by interacting with multiple targets, a phenomenon known as polypharmacology. broadinstitute.orgfrontiersin.org Neuroactive steroids, in general, are known to have multifaceted actions and may interact with a range of molecular targets beyond the GABA-A receptor. nih.govbiorxiv.orgnih.gov Recent in silico and in vitro screening of various neurosteroid analogs has confirmed likely targets beyond GABA-A receptors, including the androgen receptor and multiple G-protein coupled receptors. nih.govbiorxiv.orgnih.gov
Future research should aim to unravel the complex polypharmacology of this compound. This will involve a combination of computational and experimental approaches:
In Silico Target Prediction: Computational methods, such as reverse docking and machine learning-based approaches, can be used to screen this compound against a large panel of known protein structures to predict potential off-target interactions. broadinstitute.org
Broad In Vitro Screening: Experimental validation of predicted targets can be achieved through broad in vitro screening assays, where the compound is tested against a panel of receptors, ion channels, enzymes, and transporters. nih.govbiorxiv.orgnih.gov
The potential for polypharmacology opens up new avenues for the therapeutic application of this compound in complex neurological and psychiatric disorders. nih.gov
Synergistic Effects of this compound with Other Neuroactive Compounds in Research Settings
The combination of drugs with different mechanisms of action can often lead to synergistic therapeutic effects, allowing for lower doses and potentially reduced side effects. nih.gov Given the modulatory role of this compound at the GABA-A receptor, exploring its synergistic potential with other neuroactive compounds is a promising area of future research.
Preclinical studies could investigate the combined effects of this compound with various classes of neuroactive drugs, including:
Antipsychotics: The co-administration of GABA-A receptor modulators with antipsychotic drugs has been shown to produce synergistic effects in preclinical models of schizophrenia. researchgate.neteurekaselect.com Research into the combination of this compound with atypical antipsychotics could reveal enhanced efficacy in treating both positive and negative symptoms of psychosis. nih.govnih.gov
Antidepressants: Selective serotonin (B10506) reuptake inhibitors (SSRIs) are a mainstay in the treatment of depression. The potentiation of GABAergic neurotransmission by this compound could synergize with the effects of SSRIs to produce a more rapid and robust antidepressant response. nih.gov
Anxiolytics: While benzodiazepines are effective anxiolytics, their use is limited by side effects. A combination of a sub-therapeutic dose of a benzodiazepine (B76468) with this compound might achieve the desired anxiolytic effect with a better safety profile.
The table below provides a hypothetical framework for investigating the synergistic effects of this compound with other neuroactive compounds in preclinical research settings.
| Compound Class | Rationale for Synergy | Potential Research Model |
| Atypical Antipsychotics | Modulation of GABAergic and dopaminergic/serotonergic systems may address a broader range of symptoms in psychosis. researchgate.neteurekaselect.com | Animal models of schizophrenia (e.g., PCP- or MK-801-induced hyperlocomotion). |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Enhanced GABAergic inhibition may complement the effects of increased synaptic serotonin, potentially leading to faster antidepressant action. nih.gov | Animal models of depression (e.g., forced swim test, chronic mild stress). |
| Benzodiazepines | Positive allosteric modulation at different sites on the GABA-A receptor could lead to enhanced anxiolytic effects at lower doses. | Animal models of anxiety (e.g., elevated plus maze, light-dark box test). |
Q & A
Q. How can researchers synthesize (20S)-3α-Amino-5α-pregnan-20-ol and confirm its stereochemical configuration?
- Methodological Answer : Synthesis typically involves stereoselective amination of the pregnane backbone at the 3α position. To confirm stereochemistry, use nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proton interactions) and X-ray crystallography. Cross-validate with analogs like 5α-pregnan-3α-ol-20-one, which shares structural similarities . For purity assessment, employ HPLC with a chiral column and compare retention times to reference standards .
Q. What are the best practices for handling and storing (20S)-3α-Amino-5α-pregnan-20-ol to ensure stability?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Solubility in DMSO (5 mg/mL) or methanol should be verified before experimental use . Follow safety protocols for carcinogenic compounds (H351 hazard classification), including wearing nitrile gloves, lab coats, and fume hood usage .
Q. Which assays are suitable for preliminary screening of neuroactive properties?
- Methodological Answer : Use in vitro GABAA receptor binding assays, as structurally related compounds (e.g., allopregnanolone) modulate receptor activity. Employ patch-clamp electrophysiology in neuronal cell lines to assess ion channel effects. For in vivo studies, rodent models of anxiety or seizure thresholds can evaluate behavioral correlates .
Advanced Research Questions
Q. How can researchers address contradictory data in receptor binding affinity studies for (20S)-3α-Amino-5α-pregnan-20-ol?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, co-solvents). Standardize protocols by:
- Using identical cell lines or membrane preparations.
- Controlling temperature (e.g., 25°C vs. 37°C) and ionic concentrations.
- Validating results with orthogonal methods (e.g., fluorescence polarization vs. radioligand binding).
Cross-reference structural analogs like 5β-pregnan-3α-ol-20-one to identify stereospecific interactions .
Q. What experimental design strategies are recommended for studying the environmental fate of this compound?
- Phase 1 : Determine physicochemical properties (logP = 4.59, PSA = 37.3 Ų) to predict bioavailability and persistence .
- Phase 2 : Conduct microcosm studies to track abiotic/biotic degradation in soil/water systems.
- Phase 3 : Use LC-MS/MS to quantify residual levels in environmental samples, with a detection limit ≤1 ng/L.
Q. How can bioanalytical methods for quantifying (20S)-3α-Amino-5α-pregnan-20-ol in biological matrices be validated?
- Methodological Answer : Develop an ELISA or LC-MS/MS protocol with the following validation parameters:
- Linearity : Test 5–500 ng/mL range with R² > 0.98.
- Precision : Intra-/inter-day CV < 15%.
- Recovery : Spike analyte into plasma/serum at low, mid, and high concentrations.
Avoid cross-reactivity by testing against structurally similar steroids (e.g., pregnanolone) .
Q. What strategies resolve discrepancies between computational predictions and empirical data in structure-activity relationship (SAR) studies?
- Methodological Answer : Reconcile discrepancies by:
- Re-optimizing molecular docking parameters (e.g., force fields, solvation models).
- Validating in silico predictions with mutational analysis of target receptors (e.g., GABAA subunit mutants).
- Performing free-energy perturbation (FEP) calculations to refine binding affinity estimates .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response curves with non-linear behavior?
- Methodological Answer :
Fit data to a four-parameter logistic model:
Use tools like GraphPad Prism to calculate EC50, Hill coefficient, and 95% confidence intervals. For non-sigmoidal curves, apply alternative models (e.g., biphasic) .
Q. What bioinformatics pipelines are recommended for integrating omics data with pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
